Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

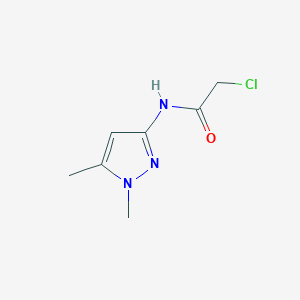

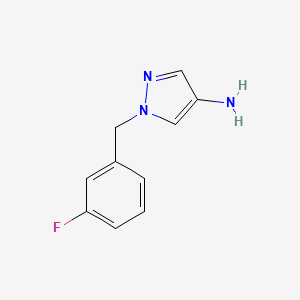

Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride is a chemical compound that has been synthesized and studied for its potential pharmacological properties. It is related to cyclopentolate hydrochloride, which is an ester of a substituted benzeneacetic acid and has been investigated for its degradation kinetics in alkaline solutions . Another related compound, 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, has been synthesized and found to be an effective peripheral dopamine blocking agent .

Synthesis Analysis

The synthesis of related compounds involves several steps, including catalyzed reactions and reductions. For instance, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride was achieved through a sodium methoxide catalyzed aldol condensation followed by catalytic reduction to form the intermediate ketone, which was then converted to the amine and subsequently to the hydrochloride salt . This method demonstrates the potential synthetic pathways that could be applied to the synthesis of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride.

Molecular Structure Analysis

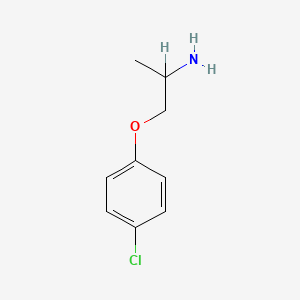

The molecular structure of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride is likely to be similar to that of its analogs, featuring a cyclopentyl ring and a benzyl group substituted with methoxy groups. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets, as seen with the peripheral dopamine blocking activity of its analog .

Chemical Reactions Analysis

The chemical reactions involving cyclopentyl derivatives can be complex. For example, the hydrolysis of cyclopentolate hydrochloride in alkaline solutions leads to the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid, indicating that ester hydrolysis and the formation of a six-membered transition state are key steps in the reaction mechanism . These insights into the reactivity of cyclopentyl compounds can help in understanding the potential reactions of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride can be inferred from related compounds. For instance, the hydrochloride salt form suggests that it is likely to be soluble in water and may have a higher melting point compared to its free base form. The presence of methoxy groups can also affect the lipophilicity of the compound, which in turn can influence its pharmacokinetic properties, such as absorption and distribution within the body .

Applications De Recherche Scientifique

Improved Synthesis Processes

An improved process for the preparation of compounds related to Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride, such as trimethobenzamide hydrochloride, is documented. This process aims to produce compounds free from impurities commonly encountered during synthesis, indicating advancements in the purity and quality of such compounds (Neelakandan et al., 2013).

Antioxidant Properties

Research on novel compounds derived from 3,4,5-trimethoxy benzaldehyde, a related compound, demonstrates potent in vitro antioxidant activities. This suggests potential therapeutic applications for compounds structurally similar to Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride in oxidative stress-related conditions (Jaishree et al., 2012).

Catalytic Applications

Studies on the catalysis of ester aminolysis by cyclodextrins, using compounds like cyclopentylamine, reveal insights into the catalytic potential of similar compounds in chemical reactions. This could have implications for the use of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride in various synthetic and industrial applications (Gadosy et al., 2000).

Pharmaceutical Applications

The synthesis of 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, structurally similar to Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride, has shown effectiveness as a dopamine antagonist. This suggests potential pharmaceutical applications in areas such as neurology and psychiatry (Jarboe et al., 1978).

Mécanisme D'action

Target of Action

The primary targets of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride are currently unknown. This compound is structurally related to 3,4,5-Trimethoxybenzyl

Mode of Action

Based on its structural similarity to other trimethoxybenzyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQVACIPSUPLBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2CCCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424934 |

Source

|

| Record name | CYCLOPENTYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride | |

CAS RN |

1052525-88-8 |

Source

|

| Record name | CYCLOPENTYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)